Product packaging for Exchanger inhibitory peptide(Cat. No.:CAS No. 132523-75-2)

Exchanger inhibitory peptide

Cat. No.: B136963
CAS No.: 132523-75-2
M. Wt: 2622.1 g/mol
InChI Key: KBXLLAUPNJALCJ-QDKIXALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Exchanger Inhibitory Peptide (XIP) is a critical research tool for investigating the function and regulation of the Sodium-Calcium Exchanger (NCX), a key membrane transporter responsible for maintaining cellular calcium homeostasis . XIP corresponds to a specific amino acid region on the intracellular loop of the NCX protein itself and plays a central role in the Na+-dependent inactivation process of the exchanger . By interacting with a transmembrane β-hub structure, XIP facilitates the formation of a stable inactivation assembly that constrains the transporter's movement, thereby inhibiting ion exchange activity . This mechanism makes XIP invaluable for fundamental research into calcium signaling pathways, particularly in cardiac and neuronal physiology. Studying XIP and its interactions provides essential insights into NCX-related pathologies, including cardiac arrhythmia, hypertrophy, and post-ischemic brain damage . Furthermore, the XIP region is a recognized target for pharmacological compounds like SEA0400, making research with this peptide vital for understanding the structural basis of NCX inhibition and for guiding future drug discovery efforts . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals. Ensure all handling and experimental procedures comply with your institution's biosafety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C122H193N39O26 B136963 Exchanger inhibitory peptide CAS No. 132523-75-2

Properties

CAS No.

132523-75-2

Molecular Formula

C122H193N39O26

Molecular Weight

2622.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid

InChI

InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1

InChI Key

KBXLLAUPNJALCJ-QDKIXALKSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Other CAS No.

132523-75-2

sequence

RRLLFYKYVYKRYRAGKQRG

Synonyms

exchanger inhibitory peptide
XIP peptide

Origin of Product

United States

Exchanger Inhibitory Peptide Xip in Sodium Calcium Exchanger Ncx Biology

Structural Delineation and Characterization of NCX-Associated XIP

The inhibitory function of XIP is intrinsically linked to its specific amino acid sequence and its three-dimensional conformation, which dictates its interaction with the NCX protein.

Primary Sequence Analysis and Identification

The Exchanger Inhibitory Peptide (XIP) is an autoinhibitory domain of the sodium-calcium exchanger (NCX). nih.gov In the cardiac isoform of NCX (NCX1.1), this region corresponds to amino acid residues 219-238. mdpi.comresearchgate.net The specific amino acid sequence for the bovine cardiac XIP has been identified as RRLLFYKYVYKRYRAGKQRG. nih.gov This sequence is highly conserved across different NCX homologs. nih.gov Functionally, this region is characterized as a polybasic domain located in the juxtamembrane area at the beginning of the large intracellular loop of the NCX protein. mdpi.com More recent structural studies have led to the delineation of a redefined XIP region that is crucial for its inhibitory function. nih.gov

Mutational analysis within this primary sequence has been instrumental in understanding its function. For instance, substituting specific basic or hydrophobic residues can either enhance or reduce the susceptibility of the exchanger to Na+-dependent inactivation. A notable example is the K229Q mutation in canine NCX1.1 (corresponding to K264 in human NCX1.3), which has been shown to abolish Na+-dependent inactivation. researchgate.netnih.gov Conversely, the F223E mutation increases the sensitivity to this form of inactivation. nih.gov

XIP Sequence Information
Identified Sequence (Bovine Cardiac) RRLLFYKYVYKRYRAGKQRG
Location (Canine NCX1.1) Residues 219-238
Key Functional Residue (Canine NCX1.1) K229
Mutation Abolishing Na+-inactivation K229Q
Mutation Enhancing Na+-inactivation F223E

Conformational Studies and Structural Features

Conformational studies reveal that XIP is not a rigid structure but rather a dynamic ensemble of conformations. nih.gov It is situated in a juxtamembrane location, where it forms extensive interactions with the intracellular components of the transmembrane (TM) helices. mdpi.com Cryo-electron microscopy studies have shown that the XIP region is trapped within a groove formed between the transmembrane domain (TMD) and the second calcium-binding domain (CBD2) of the NCX protein. nih.govembopress.org This strategic positioning is critical for its regulatory function.

The conformation of XIP is influenced by its interaction with other parts of the NCX protein and with membrane components like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.com The peptide can adopt various secondary structures, and its flexibility allows it to engage in multiple weak interactions that collectively stabilize the inhibited state of the exchanger. nih.gov The binding of XIP within its groove is thought to obstruct the conformational changes required for ion transport, particularly the movement of the gating helices TM1 and TM6. nih.govembopress.org

Molecular Mechanisms of NCX Regulation by XIP

XIP exerts its regulatory effects on NCX through a complex interplay of autoinhibition, allosteric modulation, and specific binding interactions.

Autoinhibitory Function and Na+-Dependent Inactivation

XIP functions as an autoinhibitory domain that blocks the activity of the NCX protein, a process that is dependent on the intracellular sodium concentration, termed Na+-dependent inactivation. nih.govnih.gov This inactivation is a time-dependent decay of the ion-exchange currents mediated by NCX in response to elevated cytosolic Na+ levels. nih.gov The underlying mechanism involves the XIP region physically interacting with a docking site located elsewhere on the exchanger protein. nih.gov This interaction effectively locks the transporter in an inactive state. nih.gov

The binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the polybasic XIP region can disrupt this autoinhibitory interaction, thereby alleviating the Na+-dependent inactivation. nih.govmdpi.com Mutations within the XIP sequence that alter its affinity for PIP2 have been shown to affect the susceptibility of the exchanger to this form of regulation. For instance, the F223E mutant, which has a reduced affinity for PIP2, exhibits increased sensitivity to Na+-dependent inactivation. Conversely, the K229Q mutant, which binds PIP2 with higher affinity, is resistant to this inactivation. nih.gov This demonstrates that Na+-dependent inactivation is a key physiological regulator of NCX activity, influencing both cardiac excitability and contractility. researchgate.netescholarship.org

Factor Effect on Na+-Dependent Inactivation
High Intracellular Na+ Promotes inactivation
PIP2 Binding to XIP Alleviates inactivation
K229Q Mutation Abolishes inactivation
F223E Mutation Enhances inactivation

Allosteric Modulation and Regulatory Interactions

The regulation of NCX by XIP is a form of allosteric modulation, where binding at one site on the protein influences activity at a distant site. escholarship.orgescholarship.org The XIP region, by binding within the groove between the TMD and CBD2, allosterically inhibits the conformational rearrangements of the transmembrane helices that are necessary for the ion-exchange reaction. nih.govembopress.org Specifically, the binding of XIP is predicted to clash with the gating helices TMs1/6 when the transporter attempts to transition to an outward-facing state, thus hindering the transport cycle. embopress.org

The regulatory effect of XIP is also modulated by intracellular calcium. The binding of Ca2+ to the regulatory calcium-binding domains (CBDs), particularly CBD2, can alleviate the Na+-induced inhibition. nih.gov It is hypothesized that Ca2+ binding to CBD2, which is in close proximity to the XIP binding site, may neutralize the negative electrostatic potential in this area, thereby reducing the binding affinity of the positively charged XIP region and promoting its dissociation. nih.gov This interplay between Na+, Ca2+, and PIP2 allows for a fine-tuned, dynamic regulation of NCX activity to meet the physiological demands of the cell. mdpi.com

Characterization of XIP Binding Sites on NCX Isoforms

The binding site for XIP on the NCX protein has been a subject of intense investigation. Early studies on the bovine cardiac Na+-Ca+ exchanger identified a negatively charged region within the large intracellular loop 'f' as a potential XIP binding site. nih.gov This region, comprising amino acids 445-455 with the sequence IDDDIFEEDEN, was shown to bind XIP in a saturable manner with a dissociation constant (Kd) of approximately 5 µM. nih.gov There are indications that another docking site might be located within residues 562–679 of the central hydrophilic domain. nih.gov

More recent cryo-EM structures of human NCX1.3 have provided a more detailed picture of the XIP binding pocket. nih.gov These studies confirm that XIP binds in a groove between the TMD and CBD2. The interaction is stabilized by multiple hydrogen bonds and electrostatic interactions between specific residues of XIP and the NCX protein. For example, the side chain of K264 of XIP (equivalent to K229 in canine NCX1) protrudes into a negatively charged pocket formed by acidic residues from CBD2, including E551, D612, E614, and E615. nih.gov Other key interactions involve R265 of XIP with E685, R267 with E132, Q271 with E104, and D281 with Q825. nih.gov Disruption of these interactions through mutagenesis has been shown to alleviate Na+-dependent inactivation. nih.gov While most studies have focused on NCX1, the presence of these key residues and domains across different isoforms like NCX2 and NCX3 suggests a conserved, yet potentially isoform-specific, mechanism of XIP-mediated regulation. mdpi.comnih.govresearchgate.net

Interacting Residues in XIP Binding
XIP Residue NCX1.3 Residue
K264E551, D612, E614, E615 (from CBD2)
R265E685 (from H1)
R267E132 (from β2-TM2)
Q271E104 (from TM1)
D281Q825 (from TM7-8)
Identification of Cytoplasmic Loop Interaction Domains

The primary binding site for XIP is located on the large intracellular loop of the NCX protein, specifically within a region designated as loop f. nih.gov Through affinity column chromatography using XIP, a 24 kDa fragment of the bovine cardiac sarcolemmal NCX protein was isolated and sequenced. nih.gov This led to the identification of a negatively charged region spanning amino acids 445-455 (with the sequence IDDDIFEEDEN) as a key interaction domain for the positively charged XIP. nih.gov

Further studies have refined the understanding of this interaction, indicating that the XIP region, located at the N-terminus of the regulatory domain, is crucial for the sodium-dependent inactivation of the exchanger. researchgate.net More recent cryogenic electron microscopy (cryo-EM) structures of human NCX1.3 have provided a high-resolution view of the XIP binding site. These studies show the XIP region (re-designated as residues 260–283) trapped within a groove formed between the transmembrane domain (TMD) and the second calcium-binding domain (CBD2). nih.govembopress.org This positioning places XIP in a juxtamembrane location where it can form extensive interactions with the surrounding intracellular parts of the transmembrane helices and CBD2. nih.govembopress.org Specifically, the XIP region and a β-hairpin structure between transmembrane helices 1 and 2 can assemble into a four-stranded β-hub that mediates tight packing between the TMD and the cytosolic domains, effectively locking the exchanger in an inactivated state. elifesciences.orgnih.gov

It has also been suggested that for XIP to exert its full regulatory effect, it may interact with another region of the f-loop located between residues 562 and 685, which is believed to be a Na+ regulatory site.

Specific Amino Acid Residue Involvement

The interaction between XIP and the NCX cytoplasmic loop is governed by specific electrostatic and hydrophobic interactions involving key amino acid residues. The initial identification of the negatively charged sequence IDDDIFEEDEN (amino acids 445-455) pointed to the importance of acidic residues in binding the polybasic XIP. nih.gov

High-resolution structural data has provided more granular detail on the residues involved. In human NCX1.3, the side chain of Lysine (B10760008) 264 (K264) in the XIP region protrudes into a negatively charged pocket formed by acidic residues from CBD2, including Glutamate 551 (E551), Aspartate 612 (D612), Glutamate 614 (E614), and Glutamate 615 (E615). nih.gov The corresponding residue in canine NCX1.1 (K229) has been shown through mutagenesis to be critical; its mutation to glutamine abolishes Na+-dependent inactivation. nih.gov

Several hydrogen bonds also stabilize the position of XIP within its binding groove. These include interactions between:

Arginine 265 (R265) of XIP and Glutamate 685 (E685) in the H1 helix. nih.gov

Arginine 267 (R267) of XIP and Glutamate 132 (E132) in the loop between the β2 strand and transmembrane helix 2. nih.gov

Glutamine 271 (Q271) of XIP and Glutamate 104 (E104) in transmembrane helix 1. nih.gov

Aspartate 281 (D281) of XIP and Glutamine 825 (Q825) in the loop between transmembrane helices 7 and 8. nih.gov

Mutational analysis has further underscored the functional importance of specific residues. For instance, mutating Phenylalanine 223 to Glutamate (F223E) in the XIP region was found to accelerate the inactivation of the exchanger. researchgate.net

Binding Affinity and Specificity Determinations

The binding of XIP to its target site on the NCX protein is a specific and saturable process. Fluorescence titration studies were used to quantify the interaction between a synthetic XIP and a peptide corresponding to the identified binding domain (IDDDIFEEDEN). nih.gov These experiments demonstrated that the binding was saturable with a dissociation constant (Kd) of 5 µM. nih.gov In contrast, the interaction of XIP with another negatively charged region of the NCX protein (GEDDDDDECGEE) was found to be non-specific, highlighting the selectivity of XIP for its primary binding site. nih.gov

The binding affinity of XIP is influenced by post-translational modifications of the NCX protein, such as palmitoylation. Palmitoylation of NCX1 has been shown to control the ability of XIP to bind to its site within the regulatory intracellular loop, thereby modifying NCX1 inactivation. nih.gov

Functional Impact of XIP on NCX Activity

Modulation of Ion Exchange Currents

The primary functional consequence of XIP binding to NCX is the inhibition of its ion exchange activity. Exogenously applied XIP is a potent inhibitor of cardiac Na+-Ca2+ exchange. nih.gov Electrophysiological studies using the giant excised patch technique have demonstrated that the endogenous XIP region is centrally involved in a regulatory mechanism known as Na+-dependent inactivation. researchgate.netnih.gov This process is observed as a time-dependent decay of the outward Na+-Ca2+ exchange current following the application of Na+ to the intracellular surface of the membrane. researchgate.netnih.gov

Mutations within the endogenous XIP region significantly alter this inactivation process. Some mutations markedly accelerate the inactivation, while others can completely eliminate it. researchgate.netnih.gov For example, deleting the XIP region in NCX1.3 results in a substantial increase in the steady-state current compared to the wild-type exchanger, which displays significant inactivation. nih.gov

In isolated guinea pig ventricular cells, intracellular dialysis with XIP largely abolishes the outward Na+-Ca2+ exchange current (INCX). psu.edunih.gov This inhibition of the outward current (Ca2+ influx, Na+ efflux) leads to a secondary block of the inward INCX (Ca2+ efflux, Na+ influx). psu.edu Studies in myocytes from failing canine hearts showed that partial inhibition of NCX with XIP could normalize the amplitude of the Ca2+ transient and increase the sarcoplasmic reticulum Ca2+ load, suggesting that XIP primarily impacts the Ca2+ efflux mode of the exchanger. nih.govresearchgate.net

The effect of XIP on the action potential duration (APD) is dependent on the intracellular Na+ concentration. At low intracellular Na+, where INCX is predominantly inward, XIP is predicted to shorten the APD. nih.gov Conversely, at high intracellular Na+, where outward INCX contributes to repolarization, XIP is expected to prolong the APD. nih.gov

Summary of XIP's Effect on NCX Currents
Experimental ConditionEffect of XIPReference
Application of intracellular Na+ to giant excised patch (Wild-Type NCX)Induces time-dependent decay of outward current (Na+-dependent inactivation) researchgate.netnih.gov
Deletion of XIP region (NCX1.3 mutant)Remarkably increases steady-state outward current; eliminates inactivation nih.gov
Intracellular dialysis in guinea pig ventricular cellsLargely abolishes outward INCX psu.edunih.gov
Myocytes from failing hearts (30 µmol/L XIP)~27% inhibition of NCX; normalizes Ca2+ transient amplitude nih.gov

Interplay with Endogenous Regulatory Proteins and Lipids

The regulatory function of XIP is not isolated but is influenced by interactions with other cellular components, particularly endogenous lipids like phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is known to stimulate NCX1 activity by reducing Na+-dependent inactivation, and the XIP region is directly involved in this process. elifesciences.orgnih.gov

It is proposed that PIP2 directly interacts with the XIP region, leading to the elimination of its inhibitory effect and thus stimulating NCX function. Exchangers with mutated XIP regions lose their responsiveness to PIP2. Structural studies reveal that PIP2 binding induces a conformational change at the interface between the transmembrane and cytosolic domains. elifesciences.orgelifesciences.orgnih.gov This change, particularly a reorientation of residue Tyrosine 226, disrupts local interactions between CBD2 and XIP, pushing CBD2 away and destabilizing the inactivated state assembly. elifesciences.orgnih.gov

Post-translational modifications such as S-palmitoylation also modulate XIP's function. Palmitoylation occurs on a cysteine residue near the XIP binding site and can remodel this region of the protein, thereby controlling XIP binding and, consequently, NCX inactivation. nih.govmdpi.com

While direct interactions with other large regulatory proteins are less defined, the interplay between XIP and the calcium-binding domains (CBD1 and CBD2) is fundamental to its function. The binding of Ca2+ to the CBDs, particularly CBD2, enhances NCX activity and rescues it from the Na+-dependent inactivation mediated by XIP. researchgate.netnih.gov This suggests a competitive or allosteric interplay where Ca2+ binding to the regulatory domains opposes the inhibitory conformation stabilized by the XIP region.

Role of Phosphatidylinositol 4,5-bisphosphate (PIP2)

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a minor phospholipid component of the plasma membrane that acts as a crucial regulator of numerous cellular processes, including ion channel and transporter function. wikipedia.orgnih.govnih.govresearchgate.net In the context of NCX regulation, PIP2 functions as a positive modulator. nih.govmdpi.com The endogenous XIP region is central to this regulatory mechanism. nih.gov PIP2 is believed to activate the NCX by binding to the XIP region, which in turn reduces the Na+-dependent inactivation of the exchanger. nih.gov This interaction likely prevents the XIP domain from engaging its inhibitory binding site, thus relieving autoinhibition and promoting NCX activity. nih.gov The dynamic turnover of PIP2, controlled by enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), allows for tight spatiotemporal control over NCX function. nih.gov

Interaction with Calmodulin

Calmodulin (CaM) is a ubiquitous calcium-binding protein that acts as a primary sensor of intracellular Ca2+ changes, relaying these signals to target proteins. nih.govfrontiersin.org The NCX1 isoform is a known target for CaM-mediated regulation. nih.gov The interaction between CaM and NCX1 is dependent on both Ca2+ and a specific putative CaM-binding segment (CaMS) located on the large intracellular loop of the exchanger. nih.gov Studies using co-expression systems have shown that CaM modulates the activity of NCX1 splice variants. nih.gov Deletion of the CaMS from NCX1.1 and NCX1.3 resulted in diminished exchange activity and reduced localization of the protein to the cell membrane. nih.gov Furthermore, point mutations at conserved amino acid residues within the CaMS have differential effects on the activity of NCX1.1 and NCX1.3, with some mutations decreasing activity and others altering the response to CaM co-expression. nih.gov This indicates a complex and isoform-specific regulation of NCX by the Ca2+-CaM complex.

Cross-talk with Phospholemman (PLM) and Related Peptides

Phospholemman (PLM) is a 72-amino acid membrane phosphoprotein belonging to the FXYD family of ion transport regulators. nih.govnih.gov In cardiac tissue, PLM is a key regulator of both the Na+-K+-ATPase and the cardiac Na+/Ca2+ exchanger, NCX1. nih.govnih.gov The regulatory effect of PLM is dictated by its phosphorylation status. While unphosphorylated PLM inhibits the Na+-K+-ATPase, it is the phosphorylated form of PLM that inhibits NCX1 activity. nih.gov This cross-talk provides a mechanism for integrating cellular signaling pathways with ion transport regulation.

The inhibition of NCX1 by PLM is an active process mediated by the direct binding of phosphorylated PLM to the exchanger. nih.govnih.gov Specifically, phosphorylation of PLM at the serine 68 (Ser68) residue by protein kinases A (PKA) or C (PKC) is required for its inhibitory action on NCX1. nih.govnih.govnih.gov This interaction has been confirmed through co-immunoprecipitation and co-fractionation experiments in both rat left ventricle and human embryonic kidney (HEK-293) cells, as well as being demonstrated in the brain. nih.govnih.gov

Research has mapped the PLM binding sites on the large cytoplasmic loop of NCX1 to two specific regions that contain the PASKT and QKHPD motifs. nih.gov Conversely, these two distinct regions on NCX1 bind to identical sequences within the cytoplasmic domain of PLM, suggesting a specific and structured interaction. nih.gov This direct binding of pSer68-PLM to NCX1 results in the inhibition of the exchanger's activity. nih.govnih.gov

Component Role in NCX1 Inhibition Key Details
Phospholemman (PLM) Regulatory protein that inhibits NCX1.A member of the FXYD family of ion transport regulators. nih.gov
Phosphorylation at Serine 68 The "on switch" for PLM's inhibitory effect on NCX1.The unphosphorylated form inhibits Na+-K+-ATPase. nih.gov
NCX1 Binding Motifs Specific sites on NCX1 where PLM binds.Mapped to regions containing PASKT and QKHPD sequences. nih.gov
PLM Binding Domain The region of PLM that interacts with NCX1.Resides in the cytoplasmic domain of PLM. nih.govnih.gov

To analyze the biological function of the PLM-NCX1 interaction and to create a tool to modulate it, high-affinity blocking peptides have been developed. nih.govnih.gov These peptides are designed to specifically disrupt the binding between pSer68-PLM and NCX1, thereby preventing the inhibition of the exchanger. nih.gov

One such peptide, referred to as an optimized peptide (Opt-pep), was derived from a native NCX1 sequence containing the QKHPD motif. nih.gov Using two-dimensional peptide array assays, researchers systematically substituted amino acids in the native sequence to identify changes that would enhance binding to the cytoplasmic domain of pSer68-PLM. nih.govnih.gov This process revealed that a double substitution of tyrosine for lysine at position 1 and aspartic acid at position 4 (K1Y and D4Y) resulted in an 8-fold increase in binding affinity for pSer68-PLM compared to the original NCX1 sequence. nih.govnih.gov

This optimized peptide effectively blocks the interaction between PLM and both the PASKT and QKHPD binding regions on NCX1. nih.gov In functional assays using HEK-293 cells, this blocking peptide successfully reversed the PLM-mediated inhibition of NCX1 activity in both its forward (Ca2+ extrusion) and reverse (Ca2+ influx) modes. nih.gov This demonstrates that blockade of the pSer68-PLM and NCX1 interaction leads to an increase in NCX1 activity. nih.gov

Peptide Sequence Detail Key Finding
Native NCX1 Peptide Contains the KHPDKEIEQLIELANYQVLS sequence.Binds to pSer68-PLM. nih.gov
Optimized Peptide (Opt-pep) YHPYKEIEQLIELANYQVLS (Tyrosine substitutions at positions 1 and 4).8-fold higher binding affinity for pSer68-PLM. nih.govnih.gov
Function Blocks the PLM-NCX1 interaction.Reverses PLM-mediated inhibition of NCX1 activity. nih.gov

Targeting Other Ion Exchangers and Transporters with Inhibitory Peptides

Anion Exchanger 2 (AE2) Inhibitory Peptides

Anion Exchanger 2 (AE2), also known as SLC4A2, is a chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger that plays a critical role in regulating intracellular pH (pHi). nih.govnih.gov By facilitating the exchange of intracellular bicarbonate for extracellular chloride, AE2 helps to prevent cellular alkalosis. nih.govnih.gov Its widespread expression and involvement in fundamental cellular processes make it an attractive target for therapeutic peptides. nih.govscispace.com

Peptide Design Strategies for AE2 Interaction

The development of inhibitory peptides targeting AE2 has primarily focused on the third extracellular loop of the protein, a region deemed crucial for its ion exchange activity. nih.govresearchgate.net Researchers have synthesized series of linear peptides designed to bind to a highly conserved short region within this loop. nih.gov

One notable example is the peptide p17AE2, which was identified through screening for its ability to inhibit the suppressor activity of regulatory T cells (Tregs). nih.govnih.gov Further refinement of these linear peptides has led to the design of macrocyclic peptides. nih.govresearchgate.net These cyclized versions are engineered to have increased stability in biological systems, a critical attribute for potential therapeutic agents. nih.govresearchgate.net The design of these cyclic peptides, such as p17AE2-HT, was informed by molecular dynamics simulations to ensure that cyclization would be well-tolerated without significant conformational changes. haematologica.org

Functional Consequences on Cellular pH Regulation

The primary function of AE2 is to act as an acid loader, extruding bicarbonate in exchange for chloride, which leads to a decrease in intracellular pH. nih.govresearchgate.net Inhibition of AE2 by specifically designed peptides is expected to disrupt this process. While direct measurements of pH changes induced by these specific peptides are not extensively detailed in the provided information, the foundational understanding of AE2's role indicates that its inhibition would lead to an increase in intracellular pH, counteracting the normal acid-loading function. nih.govnih.gov The broader context of ion exchanger inhibition highlights that maintaining pH homeostasis is critical for normal cellular processes, and its disruption can trigger events like apoptosis. nih.gov

Effects on Immune Cell Subsets and Malignant Cells

The therapeutic potential of AE2 inhibitory peptides has been significantly explored in the context of immunology and oncology. nih.govnih.gov A key finding is that these peptides can induce apoptosis (programmed cell death) in regulatory T cells (Tregs), a type of immune cell that can suppress anti-tumor immune responses. nih.govnih.gov By promoting Treg apoptosis, these peptides can enhance the function of effector T-cells, which are responsible for attacking and killing cancerous cells. nih.govnih.gov

Furthermore, AE2 inhibitory peptides have demonstrated direct cytotoxic effects on various types of malignant cells. nih.govresearchgate.net The linear peptide p17AE2 has been shown to induce apoptosis in human leukemia, lymphoma, and multiple myeloma cell lines, as well as in primary malignant samples. nih.govresearchgate.net Notably, these peptides exhibit a degree of selectivity, showing only moderate effects on normal B lymphocytes. nih.govresearchgate.net In vivo studies using a macrocyclic AE2 targeting peptide have shown efficacy in mouse models xenografted with B-cell lymphoma, leading to a reduction in tumor size. nih.govresearchgate.net This suggests that targeting AE2 with specific peptides could be a promising therapeutic strategy for B-cell malignancies. nih.govnih.gov The upregulation of AE2 in some cancers has been linked to altered Golgi pH and glycosylation, contributing to the malignant phenotype. biorxiv.org Knockdown of AE2 in colorectal cancer cells has been shown to reverse their invasive and anchorage-independent growth. biorxiv.org

Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. mdpi.com ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com Inhibition of ACE is a well-established therapeutic strategy for managing hypertension. mdpi.com

Discovery and Characterization from Natural Sources

A significant area of research has been the discovery and characterization of ACE inhibitory peptides from natural sources, which are considered safer alternatives to synthetic drugs. researchgate.netmdpi.com These bioactive peptides have been isolated from a wide range of food proteins and marine organisms. mdpi.comnih.govmdpi.com

For instance, ACE inhibitory peptides have been identified from the enzymatic hydrolysis of proteins from sources like:

Spirulina (Arthrospira platensis): The peptide SpirPep1 was discovered using an in silico platform and subsequently validated in vitro. nih.gov

Marine macroalga (Ulva intestinalis): The peptide FGMPFLDR was identified and its interaction with ACE studied. mdpi.com

Palm kernel cake: Peptides such as YLLLK, WAFS, and GVQEGAGHYALL have been isolated and their ACE inhibitory potential evaluated. mdpi.com

Mulberry leaf protein: Hydrolysates have yielded several ACE inhibitory peptides, including TELVLK, ERFNVE, MELVLK, and FDDKLD. frontiersin.org

Sea cucumber (Acaudina molpadioidea): Novel peptides like PNVA and PNLG have been identified. mdpi.comnih.gov

Porcine liver and placenta: Peptides such as FWG, MFLG, SDPPLVFVG, and FFNDA were identified through a combination of in silico and experimental methods. mdpi.com

Pomegranate: Compounds like pedunculagin, punicalin, and gallagic acid have been shown to act as ACE inhibitors. verywellhealth.com

These peptides are often generated through enzymatic hydrolysis of the source protein, and their activity can be influenced by the specific enzymes used and the resulting peptide sequences. mdpi.comfrontiersin.org

Molecular Interaction with ACE Active Site

The mechanism of action for ACE inhibitory peptides involves their interaction with the active site of the ACE enzyme. mdpi.comresearchgate.net ACE is a zinc-dependent enzyme with two homologous domains, the N-domain and the C-domain, with the C-domain being the primary site for angiotensin I conversion. plos.org

Molecular docking studies have provided detailed insights into how these peptides bind to the ACE active site. mdpi.comresearchgate.netfrontiersin.org The binding is typically characterized by the formation of multiple hydrogen bonds with key amino acid residues in the active site pockets, often designated as S1, S2, and S1'. frontiersin.org For example, the peptide ERFNVE from mulberry leaf protein was found to form hydrogen bonds with residues in the S1 pocket of ACE. frontiersin.org

In addition to hydrogen bonds, hydrophobic and electrostatic interactions, as well as interactions with the essential zinc ion (Zn²⁺) in the active site, contribute to the binding affinity and inhibitory potency of the peptides. researchgate.net The presence of specific amino acid residues, particularly hydrophobic or positively charged amino acids at the C-terminus, can enhance the binding to the ACE active site. researchgate.net The interaction of these peptides with the active site competitively inhibits the binding of the natural substrate, angiotensin I, thereby preventing its conversion to angiotensin II and leading to a reduction in blood pressure. mdpi.com

Na+/H+ Exchanger (NHE) Modulating Peptides

The Na+/H+ exchangers (NHEs) are a family of membrane proteins crucial for regulating intracellular pH (pHi), cell volume, and transepithelial ion transport. nih.govahajournals.org Peptides have emerged as important modulators of NHE activity, particularly the NHE1 and NHE3 isoforms. For example, natriuretic peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), have been shown to inhibit NHE-1 activity in ocular nonpigmented ciliary epithelium in a dose-dependent manner. physiology.orgresearchgate.net This inhibition follows a potency order of CNP > ANP > BNP. physiology.org

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that, in addition to its primary role in glucose homeostasis, influences renal function. nih.govwikipedia.org Agonists of the GLP-1 receptor (GLP-1R), such as exendin-4 (B13836491), have been shown to regulate the activity of the NHE3 isoform, which is critical for sodium and bicarbonate reabsorption in the renal proximal tubule. physiology.orgpsu.edu

Research using renal proximal tubule cells (LLC-PK1) demonstrated that treatment with 1 nM exendin-4 for 30 minutes resulted in a significant reduction of NHE3-mediated Na+-dependent intracellular pH recovery by approximately 50%. nih.gov This inhibitory effect was associated with an increase in the phosphorylation of the NHE3 protein, without altering its expression on the cell surface. nih.govphysiology.org These findings establish that GLP-1R agonists can directly modulate and inhibit the transport activity of NHE3 in the kidney. physiology.org

AgonistTarget ExchangerCell LineKey FindingReference
Exendin-4 NHE3LLC-PK1 (renal proximal tubule cells)1 nM exendin-4 decreased NHE3 activity by ~50% after 30 minutes, associated with increased NHE3 phosphorylation. nih.gov

The inhibitory effect of GLP-1R agonists on NHE3 is mediated by complex intracellular signaling cascades. The binding of exendin-4 to the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.org This cAMP then engages multiple downstream effectors. physiology.org

Signaling Cascade for NHE3 Inhibition by Exendin-4

  • Receptor Binding : Exendin-4 binds to the GLP-1 Receptor. physiology.org
  • cAMP Production : Adenylyl cyclase is activated, increasing intracellular cAMP. wikipedia.org
  • Parallel Pathway Activation : cAMP activates two distinct downstream effectors:
  • PKA Pathway : Leads to NHE3 phosphorylation. physiology.orgpsu.edu
  • EPAC Pathway : Also contributes to the inhibition of NHE3. physiology.orgpsu.edu
  • Combined Effect : Both pathways converge to cause the inhibition of NHE3 activity. nih.gov
  • Inhibition of Other Exchange-Related Protein-Protein Interactions

    Beyond direct modulation of transporter activity, peptides can also inhibit the function of ion exchangers by disrupting their essential protein-protein interactions, which are often mediated by specialized domains.

    PDZ domains are common protein-protein interaction modules, typically comprising 80-90 amino acids, that recognize specific short peptide sequences, often at the C-terminus of target proteins. embl.deplos.org These domains are crucial for assembling signaling complexes and localizing proteins, including ion exchangers, to specific subcellular compartments. embl.depnas.org

    The Na+/H+ exchanger regulatory factor (NHERF) family of proteins (NHERF-1, NHERF-2) and PDZK1 are scaffolding proteins that contain PDZ domains and are known to interact with NHE3. pnas.org These interactions are critical for the localization and regulation of NHE3 in the apical membrane of renal proximal tubule cells. pnas.org The interaction occurs via a PDZ-interaction motif located at the C-terminus of NHE3. pnas.org

    Peptides can be designed to mimic these C-terminal motifs and act as competitive inhibitors, disrupting the interaction between the ion exchanger and its scaffolding protein. By targeting the PDZ domains of proteins like NHERF2, specifically designed peptides can interrupt signaling pathways. researchgate.net Computational design has been successfully used to create peptides that selectively inhibit the interaction between a target protein and a specific PDZ domain, demonstrating the feasibility of using peptides to rewire signaling networks by disrupting these key protein-protein interactions. researchgate.net

    PDZ ProteinInteracting ExchangerFunctionPotential for InhibitionReference
    PDZK1 NHE3, CFEXScaffolding, localization in renal brush borderInteraction requires the C-terminal PDZ-interaction motif of the exchanger. pnas.org
    NHERF-1 NHE3Hormone-induced regulation of NHE3 activity and membrane localization.A key target for disrupting NHE3 regulation. pnas.org
    NHERF-2 LPA2 ReceptorModulates oncogenic signaling.Peptides designed to block the NHERF-2 PDZ2 domain can attenuate cancer cell proliferation. researchgate.net

    Protein-protein interactions that indirectly modulate ion exchanger activity are also targets for inhibitory peptides. One such complex is formed between soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO), and Thioredoxin 1 (Trx1), an oxidoreductase. nih.govnih.gov This complex plays a dual role in redox signaling. Under normal conditions, reduced Trx1 enhances the NO-stimulated cGMP-forming activity of sGC. nih.gov

    An inhibitory peptide was specifically designed to block the interaction between sGC and Trx1. nih.gov The introduction of this peptide resulted in the loss of the enhancing effect of Trx1 on sGC's catalytic activity both in vitro and in cells. nih.gov This demonstrates that a peptide can effectively blunt the functional consequences of this protein-protein interaction. By inhibiting the sGC/Trx1 interface, the peptide disrupts a key redox-sensitive signaling module, which can have downstream effects on pathways that regulate ion channel and exchanger function. nih.gov

    G Protein-Coupled Receptor Signaling Modulation

    G protein-coupled receptors (GPCRs) constitute a vast family of cell surface receptors that translate a wide array of extracellular signals into intracellular responses. wikipedia.org These receptors are integral to virtually every physiological process, from sensory perception to hormonal regulation. mdpi.com The canonical GPCR signaling cascade involves the receptor, upon binding its specific ligand, activating a heterotrimeric G protein by catalyzing the exchange of GDP for GTP on the Gα subunit. nih.govwikipedia.org This activation causes the dissociation of the Gα-GTP and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins. mdpi.comdiabetesjournals.org

    Key effector enzymes in GPCR pathways include adenylyl cyclase, which generates the second messenger cyclic AMP (cAMP), and phospholipase C (PLC), which produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, activate downstream protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). portlandpress.com These kinases phosphorylate a multitude of cellular proteins, including ion exchangers, thereby regulating their activity.

    The Na+/Ca2+ exchanger isoform 1 (NCX1), the primary target of the Exchanger Inhibitory Peptide (XIP), is a notable subject of this regulatory mechanism. The large cytoplasmic loop of NCX1 possesses phosphorylation sites for both PKA and PKC. portlandpress.com Consequently, signaling through GPCRs that couple to Gs (which stimulates cAMP production) or Gq (which stimulates PLC) can directly influence the function of NCX1.

    While XIP does not directly interact with GPCRs or their associated G proteins, it modulates the physiological consequences of GPCR signaling by acting on a crucial downstream effector. By inhibiting NCX1, XIP can counteract or alter the effects of GPCR-mediated phosphorylation on calcium transport. For example, if a specific GPCR pathway leads to the phosphorylation and subsequent stimulation of NCX1-mediated Ca2+ efflux, the presence of XIP would blunt this functional outcome. This represents an indirect, yet effective, modulation of the GPCR signaling pathway at the level of the final effector protein.

    This principle highlights a broader therapeutic and research strategy: targeting specific nodes within a signaling cascade to achieve precise modulation. This can involve peptides that inhibit effector proteins, like XIP, or peptides that are designed to block the interaction between receptors and G proteins or between G proteins and their effectors, as demonstrated by the development of G protein-specific inhibitory peptides. nih.govjst.go.jp

    Advanced Methodologies in Exchanger Inhibitory Peptide Research

    Peptide Synthesis and Library Generation

    The creation of exchanger inhibitory peptides and diverse libraries for screening relies on robust chemical synthesis techniques. Solid-phase peptide synthesis forms the cornerstone of this effort, with automation and high-throughput approaches accelerating the discovery process.

    Solid-Phase Peptide Synthesis Techniques

    Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, including those designed to inhibit ion exchangers. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The most widely used strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which offers an orthogonal protection scheme, meaning the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) can be removed under different chemical conditions.

    The general cycle of SPPS using Fmoc chemistry involves:

    Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).

    Activation and Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain. A variety of coupling reagents can be used to facilitate this amide bond formation.

    Washing: Excess reagents and byproducts are washed away, leaving the elongated, protected peptide attached to the resin.

    This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, usually with a strong acid like trifluoroacetic acid (TFA). The choice of resin is critical and depends on the desired C-terminal functionality of the peptide (e.g., an amide or a carboxylic acid).

    For challenging sequences, such as those prone to aggregation, specialized techniques may be employed. These can include the use of pseudoproline dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group to disrupt secondary structure formation during synthesis.

    Table 1: Common Reagents in Fmoc-Based Solid-Phase Peptide Synthesis

    Reagent ClassExample(s)Function
    Resins Wang resin, Rink amide resinInsoluble support for peptide assembly.
    Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Temporary protection of the N-terminus.
    Deprotection Agent Piperidine in DMFRemoves the Fmoc group.
    Side-Chain Protecting Groups tBu (tert-butyl), Trt (trityl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl)Permanent protection of reactive amino acid side chains.
    Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengersCleaves the peptide from the resin and removes side-chain protecting groups.

    Automated Synthesis and High-Throughput Approaches

    The principles of SPPS have been integrated into automated peptide synthesizers, which have revolutionized the speed and efficiency of peptide production. These instruments automate the repetitive cycles of deprotection, coupling, and washing, allowing for the unattended synthesis of peptides. This automation minimizes human error and ensures high reproducibility.

    High-throughput approaches are not limited to synthesis. The purification and analysis of the resulting crude peptides have also been streamlined. Techniques combining automated solid-phase extraction (SPE) with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allow for the rapid purification and characterization of large sets of synthetic peptides.

    Design of Peptide Libraries for Screening

    To discover novel and potent exchanger inhibitory peptides, researchers often turn to the screening of combinatorial peptide libraries. These libraries can contain thousands to millions of different peptide sequences. A key strategy in library synthesis is the "split-and-pool" or "one-bead-one-compound" (OBOC) method. In this approach, a batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all the portions are pooled back together. By repeating this split-couple-pool process, a vast diversity of peptides is generated, with each bead theoretically carrying a unique peptide sequence.

    The design of these libraries can be random or focused. Random libraries are useful for initial "hit" discovery, while focused libraries, often designed based on a known active peptide sequence, are used for optimization. Common types of peptide libraries used for screening include:

    Overlapping Peptide Libraries: These libraries consist of a series of peptides that systematically span the sequence of a protein of interest. They are particularly useful for mapping linear epitopes or identifying active regions within a larger protein.

    Truncation Libraries: These are created by systematically removing amino acids from the N- and/or C-termini of a known active peptide to determine the minimal sequence required for activity.

    Positional Scanning Libraries: In this type of library, a specific position in a peptide sequence is systematically replaced with all other amino acids to identify which residues are critical for function at that position.

    Screening these libraries against the target ion exchanger, often using high-throughput cellular or biochemical assays, allows for the identification of peptides that modulate the exchanger's activity.

    Structural Biology and Biophysical Characterization

    Understanding the three-dimensional structure of an exchanger inhibitory peptide and how it binds to its target is crucial for rational drug design. Several powerful techniques are employed to elucidate these structural and biophysical details.

    Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography of Peptide-Target Complexes

    Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, which can mimic the physiological environment. For exchanger inhibitory peptides, NMR can be used to determine the peptide's conformation when bound to its target or a fragment of the target protein. By using isotope labeling (e.g., with ¹⁵N and ¹³C), a variety of NMR experiments can be performed to obtain structural restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments and dihedral angles from coupling constants. These restraints are then used to calculate a family of structures that represent the conformational ensemble of the peptide-target complex in solution. NMR is particularly well-suited for studying dynamic interactions and conformational changes that occur upon binding.

    X-ray Crystallography provides high-resolution, static snapshots of molecules in a crystalline state. To study an this compound-target complex using this method, the complex must first be crystallized. This can be a significant challenge, especially for membrane proteins like ion exchangers, which are notoriously difficult to crystallize. However, when successful, X-ray diffraction analysis of the crystal can yield a detailed atomic-level map of the peptide bound to its target. This information reveals the precise binding site, the key amino acid residues involved in the interaction, and the conformation of the bound peptide. Such detailed structural information is invaluable for understanding the mechanism of inhibition and for guiding the design of more potent and selective inhibitors. Recent advances in cryo-electron microscopy (cryo-EM) have also emerged as a powerful alternative for determining the structures of large membrane protein complexes, including ion exchangers, without the need for crystallization.

    Surface Plasmon Resonance (SPR) for Binding Kinetics

    Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In a typical SPR experiment for an this compound, the target ion exchanger (or a relevant binding domain) is immobilized on the surface of a sensor chip. A solution containing the peptide is then flowed over the surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

    By monitoring the SPR signal over time during the association (peptide flowing over the surface) and dissociation (buffer flowing over the surface) phases, one can determine the kinetic rate constants for the interaction: the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can then be calculated as the ratio of k_d to k_a.

    Table 2: Kinetic Parameters Determined by Surface Plasmon Resonance

    ParameterSymbolDescription
    Association Rate Constant k_aThe rate at which the peptide binds to the target.
    Dissociation Rate Constant k_dThe rate at which the peptide-target complex dissociates.
    Equilibrium Dissociation Constant K_DA measure of the binding affinity; lower K_D indicates stronger binding.

    SPR is a powerful tool for quantitatively comparing the binding of different peptide variants to the target exchanger, providing valuable data for structure-activity relationship studies and for the selection of lead candidates.

    Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

    Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate the conformational dynamics of proteins and protein-ligand complexes. nih.govnih.gov In the context of EIPs, HDX-MS can provide valuable insights into changes in the structure and flexibility of both the peptide and its target exchanger upon binding. nih.gov The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is incubated in a deuterated buffer. youtube.com The rate of this exchange is dependent on the solvent accessibility and the hydrogen bonding of the amide protons. youtube.comyoutube.com

    By comparing the deuterium uptake of the free exchanger protein with that of the EIP-bound complex, it is possible to identify regions of the protein that become protected from exchange upon peptide binding. youtube.com These protected regions typically correspond to the binding interface or areas that undergo a conformational change to a more closed and less dynamic state. Conversely, regions that show increased deuterium uptake may indicate areas that become more flexible or exposed upon binding.

    The experimental workflow of HDX-MS involves:

    Incubating the protein or protein-peptide complex in a deuterated buffer for various time points.

    Quenching the exchange reaction by lowering the pH and temperature.

    Proteolytically digesting the protein into smaller peptides.

    Analyzing the mass of the resulting peptides using mass spectrometry to determine the extent of deuterium incorporation. nih.gov

    HDX-MS is particularly useful for studying large and complex systems that are not easily amenable to other structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.gov

    Table 2: Hypothetical HDX-MS Data for an Exchanger Protein Upon EIP Binding

    Peptide Region of ExchangerDeuterium Uptake (Free)Deuterium Uptake (EIP-bound)Change in UptakeInterpretation
    Residues 50-6545%15%-30%Binding Interface/Conformational Change
    Residues 110-12560%62%+2%No significant change
    Residues 200-21530%55%+25%Increased Flexibility

    Fluorescence Titration and Cross-linking Studies

    Fluorescence titration is a widely used technique to study the binding of a ligand to a protein. This method relies on changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe upon ligand binding. In the context of EIP research, changes in the fluorescence intensity or emission wavelength of the target exchanger upon titration with the EIP can be monitored to determine the binding affinity and stoichiometry.

    Chemical cross-linking, on the other hand, provides spatial constraints on the interaction between an EIP and its target. This technique involves the use of bifunctional reagents that can covalently link amino acid residues that are in close proximity in the protein-peptide complex. By identifying the cross-linked residues using mass spectrometry, it is possible to map the binding interface and gain insights into the orientation of the EIP within the binding pocket of the exchanger. Pairwise crosslinking, for example, can be a powerful tool to characterize interactions between G protein-coupled receptors and their ligands in a cellular environment. nih.gov

    Computational Design and In Silico Approaches

    Computational methods play a crucial role in modern drug discovery and are particularly valuable in the design and optimization of peptide-based inhibitors like EIPs. These in silico approaches allow for the rapid screening of large virtual libraries of peptides and provide detailed insights into the molecular basis of their interactions with target proteins.

    Molecular Docking for Interaction Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of EIP research, docking is used to predict the binding mode of an EIP within the binding site of its target exchanger. mdpi.com This information is invaluable for understanding the key interactions that stabilize the complex and for guiding the design of more potent inhibitors.

    The docking process involves two main steps:

    Sampling: Generating a large number of possible conformations of the EIP within the binding site of the target protein.

    Scoring: Evaluating the fitness of each generated conformation using a scoring function that estimates the binding free energy.

    Various docking algorithms and scoring functions have been developed, each with its own strengths and weaknesses. The choice of a particular docking protocol often depends on the specific system being studied and the available computational resources. The results of molecular docking can provide a static snapshot of the protein-peptide interaction and can be used to identify key residues involved in binding.

    Molecular Dynamics Simulations for Binding Stability

    Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the study of EIPs, MD simulations can be used to refine the static structures obtained from molecular docking and to assess the stability of the predicted protein-peptide complex. nih.govresearchgate.net By simulating the behavior of the complex in a realistic environment (e.g., in water with ions), MD can provide insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding.

    MD simulations can be used to:

    Assess the stability of the EIP's binding pose over time.

    Identify key hydrogen bonds and other non-covalent interactions that contribute to binding affinity.

    Calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone.

    Reveal the role of water molecules in mediating the protein-peptide interaction.

    The insights gained from MD simulations can be used to explain experimental observations and to guide the rational design of EIPs with improved binding properties.

    Genetic Algorithms and Machine Learning in Peptide Optimization

    Genetic algorithms (GAs) and machine learning (ML) are increasingly being used in the field of peptide design and optimization. chemrxiv.orgnih.govku.edu These computational approaches can explore the vast sequence space of peptides to identify novel EIPs with desired properties, such as high binding affinity and specificity.

    Genetic algorithms are inspired by the process of natural selection and involve the iterative evolution of a population of candidate peptides. nih.gov The process typically involves:

    Initialization: Creating an initial population of random peptide sequences.

    Fitness Evaluation: Assessing the fitness of each peptide based on a predefined scoring function (e.g., predicted binding affinity from docking or MD simulations).

    Selection: Selecting the fittest peptides to be "parents" for the next generation.

    Crossover and Mutation: Creating new "offspring" peptides by combining and randomly modifying the sequences of the parent peptides.

    Iteration: Repeating the process for multiple generations until a desired level of fitness is achieved.

    Machine learning models, such as neural networks and support vector machines, can be trained on existing data of peptide-protein interactions to predict the activity of new peptide sequences. ku.edunih.gov These models can be used to rapidly screen large virtual libraries of peptides and to identify promising candidates for further experimental validation. The combination of GAs and ML can create powerful optimization frameworks for the de novo design of potent and specific EIPs. nih.govresearchgate.net

    Functional Assays and Electrophysiological Recordings

    To understand the precise impact of an this compound, researchers employ a variety of functional assays and electrophysiological recordings. These methods allow for the detailed characterization of the peptide's effects on ion transport and cellular function.

    The patch-clamp technique is a cornerstone of electrophysiology, providing a high-resolution method for measuring the flow of ions across a cell membrane. annualreviews.orgmoleculardevices.comresearchgate.net This technique has been instrumental in studying the effects of Exchanger Inhibitory Peptides on ion channels and transporters.

    In a typical patch-clamp experiment to study an XIP's effect on the sodium-calcium (Na+/Ca2+) exchanger, a microelectrode is used to form a tight seal with the membrane of a single cell, such as a ventricular myocyte. psu.edunih.gov This allows for the voltage of the cell membrane to be controlled (voltage-clamp) while the resulting ion currents are measured. moleculardevices.com To isolate the Na+/Ca2+ exchange current (INa-Ca), researchers can manipulate the intracellular and extracellular ion concentrations. For instance, reducing extracellular sodium stimulates an outward current that is dependent on extracellular calcium, a hallmark of the Na+/Ca2+ exchanger. psu.edunih.gov

    When an this compound is introduced into the cell, typically through the microelectrode, its effect on this current can be directly observed. Studies have shown that dialysis of a cell with XIP can largely abolish the outward INa-Ca, demonstrating the peptide's inhibitory action on the exchanger. psu.edunih.gov Importantly, these experiments can also assess the specificity of the peptide. For example, it has been shown that XIP does not measurably affect other ion currents, such as the L-type Ca2+ current (ICa), highlighting its specific action on the Na+/Ca2+ exchanger. psu.edu

    The different configurations of the patch-clamp technique, such as whole-cell, inside-out, and outside-out patches, offer versatility in studying the mechanisms of peptide inhibition under various controlled conditions. annualreviews.org Automated patch-clamp (APC) platforms have further increased the throughput of these experiments, facilitating the screening of novel compounds that modulate ion channel function. nih.gov

    Table 1: Patch-Clamp Findings on this compound

    ParameterObservationImplication
    Outward INa-CaLargely abolished after intracellular dialysis with XIP. psu.edunih.govXIP directly inhibits the Na+/Ca2+ exchanger.
    Inward INa-CaBlocked secondary to the blockade of outward INa-Ca. psu.eduInhibition of one mode of exchange affects the other.
    L-type Ca2+ Current (ICa)Not measurably affected by XIP. psu.eduXIP exhibits specificity for the Na+/Ca2+ exchanger over L-type Ca2+ channels.

    Cell-based assays are essential for evaluating the activity of ion exchangers in a more physiological context. These assays often utilize fluorescent dyes that are sensitive to changes in intracellular ion concentrations, such as pH or sodium levels.

    For the Na+/H+ exchanger (NHE), a common assay involves loading cells with a pH-sensitive fluorescent dye like BCECF or cSNARF1. nih.gov The activity of the NHE can then be monitored by inducing an acid load in the cells and measuring the rate of intracellular pH (pHi) recovery. The inhibition of this recovery in the presence of an this compound provides a measure of its inhibitory potency.

    Another approach involves the use of competitive fluorescent plate binding assays. In the context of developing inhibitors for the interaction between the Na+/H+ exchanger 1 (NHE1) and Calcineurin homologous B protein (CHP), stapled peptides mimicking the binding region were screened. researcher.life This assay measures the displacement of a fluorescently tagged protein from its binding partner by the inhibitory peptide, providing a quantitative measure of binding affinity. researcher.life

    Furthermore, functional assays can be designed to assess the downstream consequences of exchanger inhibition. For instance, in the context of X-linked inhibitor of apoptosis (XIAP) deficiency, a functional assay was developed to assess the production of tumor necrosis factor (TNF) by monocytes in response to stimulation of the NOD2 signaling pathway, which is known to be affected by XIAP. nih.gov This type of assay provides a readout of the broader cellular impact of modulating a specific protein's function.

    Table 2: Cell-Based Assay Methodologies for Exchanger Activity

    Assay TypePrincipleApplication in XIP Research
    Fluorescence ImagingMeasures changes in intracellular ion concentrations (e.g., pH) using sensitive dyes. nih.govQuantifying the inhibition of Na+/H+ exchanger activity by monitoring pHi recovery.
    Competitive Fluorescent BindingMeasures the displacement of a fluorescently labeled ligand from its target by an inhibitor. researcher.lifeScreening and determining the binding affinity of peptide inhibitors targeting protein-protein interactions involving exchangers.
    Flow Cytometry-based Functional AssayAssesses downstream cellular responses (e.g., cytokine production) following pathway stimulation. nih.govEvaluating the functional consequences of inhibiting a target protein like XIAP.

    Since many ion exchangers function as enzymes that catalyze ion transport, enzymatic activity assays are valuable for characterizing their function and inhibition. nih.gov These assays can be performed using purified proteins or cell lysates and often involve monitoring the consumption of a substrate or the formation of a product.

    For Na+/H+ exchangers, which can be considered genuine enzymes that catalyze coupled reactions, their activity can be formalized using enzyme kinetics. nih.gov Assays can be designed to measure the rate of Na+ or H+ transport under defined conditions. For instance, the activity of NHE1 can be assessed by measuring the rate of H+ extrusion from cells or vesicles.

    In the broader context of proteins targeted by inhibitory peptides, such as carbonic anhydrase, enzymatic assays are well-established. mdpi.commdpi.com The CO2 hydratase activity of carbonic anhydrase can be measured to assess the efficacy of inhibitors. mdpi.com Similarly, for a target like the X-linked inhibitor of apoptosis protein (XIAP), which inhibits caspases, enzymatic assays can measure caspase activity to determine the effect of XIAP modulation. nih.govnih.gov For example, the activity of caspase-3, a key executioner caspase, can be monitored using a substrate that releases a fluorescent or colorimetric product upon cleavage.

    These enzymatic assays are crucial for determining the inhibitory constants (e.g., IC50) of peptides and for understanding their mechanism of action.

    Peptide Engineering and Stability Enhancement Strategies

    A major challenge in developing peptide-based therapeutics is their inherent instability and poor cell permeability. To overcome these limitations, various peptide engineering strategies have been developed to enhance the stability and bioavailability of Exchanger Inhibitory Peptides.

    Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased stability, binding affinity, and cell permeability. rsc.orgucdavis.edunih.gov This is often achieved by introducing a chemical linker or "staple" between two amino acid side chains.

    One common method is hydrocarbon stapling, where two amino acid residues are linked by an all-hydrocarbon chain. nih.gov This technique has been used to create "stapled peptides" that mimic the alpha-helical structure of a protein's binding domain. nih.govexplorationpub.com For example, stapled peptides have been designed to mimic the CHP-binding domain of NHE1 to inhibit the CHP2-NHE1 interaction, which is a potential anticancer target. researcher.life These stapled peptides can exhibit improved proteolytic resistance and enhanced cell penetration compared to their linear counterparts. explorationpub.commdpi.com

    Various chemical strategies can be used for macrocyclization, including ring-closing metathesis (RCM), lactamization, and click chemistry. ucdavis.edunih.govrsc.org The choice of stapling chemistry and the position of the staple are critical for maintaining the peptide's bioactive conformation and optimizing its properties. explorationpub.com For instance, guanidinium-stapling has been explored as a method to constrain helical peptides, inspired by the prevalence of arginine in protein-protein interfaces. nih.gov

    Studies have shown that macrocyclization can significantly prolong the serum half-life of peptides. For example, a macrocyclic inhibitor of BACE1 showed a three times longer half-life in serum compared to its linear analog. nih.gov

    Table 3: Macrocyclization Strategies for Peptides

    StrategyDescriptionAdvantages
    Hydrocarbon StaplingCovalent linkage of two amino acid side chains with an all-hydrocarbon chain. nih.govStabilizes α-helical structure, increases proteolytic resistance, enhances cell permeability. explorationpub.commdpi.com
    LactamizationFormation of an amide bond between the side chains of an acidic and a basic amino acid. nih.govA common and well-established method for peptide cyclization.
    Click ChemistryReactions such as azide-alkyne cycloadditions that are highly efficient and specific. ucdavis.eduProvides a versatile and robust method for creating cyclic peptides.
    Guanidinium (B1211019) StaplingUtilizes a guanidinium group to constrain the peptide backbone. nih.govMimics natural interactions and can enhance target binding.

    The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is another effective strategy to enhance their stability and biological activity. mdpi.comrsc.orgmdpi.com Non-canonical amino acids are those that are not among the 20 standard proteinogenic amino acids. Their unique side chains and backbone structures can confer resistance to proteolytic degradation and modulate the peptide's conformation and binding properties.

    For example, replacing a natural amino acid with a non-canonical analog can prevent recognition by proteases. mdpi.com The incorporation of ncAAs can be achieved through solid-phase peptide synthesis (SPPS), where a wide variety of synthetic amino acids are commercially available or can be synthesized. nih.gov

    In addition to incorporating single ncAAs, other modifications can be made to the peptide backbone or side chains. These can include N-methylation of the peptide backbone, which can improve metabolic stability and membrane permeability, or the introduction of unnatural linkers and scaffolds.

    The design and synthesis of peptides incorporating non-canonical amino acids and other modifications is a key area of research aimed at developing more potent and drug-like Exchanger Inhibitory Peptides.

    Conjugation Strategies for In Vivo Half-Life Extension

    The therapeutic potential of many peptides, including the this compound (XIP), is often limited by their short in vivo half-life. This is primarily due to rapid clearance by the kidneys and degradation by proteases. To overcome these limitations, various conjugation strategies have been developed to prolong the circulation time and enhance the stability of therapeutic peptides. These methodologies primarily focus on increasing the hydrodynamic radius of the peptide, thereby reducing renal filtration, and shielding it from enzymatic degradation.

    One of the most common and well-established methods for extending the half-life of peptides is PEGylation , which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. nih.govbachem.combiochempeg.com PEG is a flexible, hydrophilic, and non-immunogenic polymer that, when conjugated to a peptide, increases its size and masks it from proteolytic enzymes and the immune system. nih.govnih.gov The size of the PEG chain can be varied to fine-tune the pharmacokinetic profile of the peptide conjugate. nih.gov Site-specific PEGylation, often at a genetically introduced cysteine residue, is a common approach to ensure that the biological activity of the peptide is retained. nih.gov

    Another prevalent strategy is the fusion of the peptide to a larger protein that naturally possesses a long half-life, such as albumin or the Fc fragment of an immunoglobulin G (IgG). nih.govscispace.com Human serum albumin (HSA) is the most abundant protein in plasma with a half-life of about 19 days, largely due to its recycling via the neonatal Fc receptor (FcRn). nih.govnih.gov Peptides can be genetically fused to albumin or chemically conjugated, often to a free cysteine residue like Cys34 in human albumin. scispace.comnih.gov This conjugation not only increases the size of the peptide but also leverages the FcRn-mediated recycling mechanism to prolong its circulation time. nih.govscispace.com Similarly, fusion to the Fc domain of IgG can extend the half-life of peptides to several days or even weeks. nih.govspringermedizin.de

    The use of unstructured recombinant protein polymers , such as XTEN, represents another innovative approach. acs.orgnih.gov XTENs are hydrophilic, biodegradable polypeptides that can be genetically fused to a therapeutic peptide. acs.org This creates a larger molecule with an increased hydrodynamic radius, similar to the effect of PEGylation, which significantly extends the in-vivo half-life. acs.orgnih.gov For instance, the conjugation of the T-20 peptide to XTEN resulted in a nearly 20-fold increase in its elimination half-life in rats. nih.gov

    Furthermore, modification of the peptide backbone itself can enhance stability and, consequently, half-life. A study on a high-affinity phospholemman (PLM) binding peptide, which acts as an activator of the sodium-calcium exchanger 1 (NCX1), demonstrated the effectiveness of this approach. To improve its stability for in vivo studies, the N-terminal proline of the minimal binding sequence was substituted with an N-methyl-proline. This single modification resulted in a significant increase in the peptide's stability in human serum.

    Detailed research findings from a study on a modified NCX1 activator peptide are presented in the table below. Mass spectrometry analysis was used to determine the half-life of the original peptide (OPT) and the modified peptide (NOPT) in 30% human serum.

    PeptideModificationHalf-life in 30% Human Serum (hours)Fold Increase in Half-life
    OPTOriginal Peptide~0.5-
    NOPTN-methyl-proline substitution8.517

    This 17-fold increase in half-life for the NOPT peptide highlights the significant impact that even minor chemical modifications can have on the stability of peptides designed to interact with the sodium-calcium exchanger. nih.gov These findings suggest that similar strategies could be effectively applied to the this compound to enhance its therapeutic viability.

    Preclinical Research and Experimental Models for Exchanger Inhibitory Peptides

    In Vitro Cellular Models for Functional Characterization

    In vitro models are fundamental for the detailed functional analysis of XIP at the cellular and molecular level. They offer controlled environments to investigate the direct interaction of the peptide with the Na+/Ca2+ exchanger and its subsequent effects on cellular ion homeostasis.

    Heterologous expression systems are indispensable tools for studying the function of specific ion transporters in a simplified and controlled cellular environment, free from the complexities of native cells which may express multiple exchanger isoforms or interacting proteins. researchgate.netyoutube.com These systems involve introducing the genetic code for a protein of interest, such as a specific isoform of the Na+/Ca2+ exchanger (NCX), into a host cell line that does not naturally express it. psychiatryinvestigation.orgcardio-lab.com This allows for the precise study of the protein's function and its interaction with inhibitors like XIP.

    Commonly used heterologous expression systems in NCX and XIP research include:

    Xenopus oocytes: These large frog eggs can be injected with the mRNA encoding the NCX protein. ijbcp.com They possess a robust protein expression machinery and a low background of endogenous ion channel activity, making them an excellent model for electrophysiological studies using techniques like the giant excised patch clamp to analyze exchanger currents. ijbcp.com

    Mammalian Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) cells or Baby Hamster Kidney (BHK) cells are frequently used. nih.gov These cells can be transiently or stably transfected with plasmids containing the DNA for the NCX isoform. nih.gov Their use allows for a wide range of experimental techniques, including patch-clamp electrophysiology, fluorescence imaging of intracellular ion concentrations, and biochemical assays to study protein-protein interactions. nih.gov For example, BHK cells stably expressing NCX1, NCX2, or NCX3 have been used to explore the isoform-specific effects of inhibitory peptides. nih.gov

    Research using these systems has been pivotal in understanding the molecular basis of XIP's inhibitory action. By introducing specific mutations into the NCX protein sequence (site-directed mutagenesis), researchers can identify the precise amino acid residues that form the binding site for XIP. wikipedia.org For instance, studies have identified a negatively charged region within the large intracellular loop of the exchanger as being crucial for XIP binding. wikipedia.org

    Table 1: Heterologous Expression Systems Used in Exchanger Inhibitory Peptide Research
    SystemHost Organism/Cell TypeTypical ApplicationKey Findings with XIP
    Xenopus OocytesXenopus laevis (African clawed frog)Electrophysiological analysis of exchanger currents.Characterization of the role of the endogenous XIP region in Na+-dependent inactivation. ijbcp.com
    Mammalian Cells (BHK, HEK293)Baby Hamster Kidney, Human Embryonic KidneyStable expression for electrophysiology, ion imaging, and binding assays.Demonstrated that XIP inhibits NCX activity by interacting with the intracellular loop. nih.gov

    Primary cell cultures involve isolating cells directly from animal or human tissue and maintaining them in a controlled laboratory environment. Unlike immortalized cell lines, these cells retain many of the physiological characteristics of their tissue of origin, providing a more biologically relevant context for studying the effects of XIP.

    In cardiovascular research, primary cultures of ventricular cardiomyocytes are frequently used. nih.govmdpi.com For instance, studies on single ventricular cells isolated from guinea pig hearts have been instrumental in demonstrating the specific inhibitory effect of XIP on the Na+/Ca2+ exchange current (INaCa). nih.govmdpi.comnih.gov In these experiments, a microelectrode is used to introduce XIP directly into the cell while simultaneously measuring the electrical currents across the cell membrane using voltage-clamp techniques. nih.govmdpi.com

    Key findings from such studies include:

    Potent Inhibition: Direct intracellular application of XIP largely abolishes the outward INaCa, which is crucial for extruding calcium from the cell. nih.govmdpi.com

    Specificity: XIP was shown to inhibit the exchanger without significantly affecting other important ion channels, such as the L-type Ca2+ current (ICa), demonstrating its specificity for the Na+/Ca2+ exchanger. nih.govmdpi.com

    These primary cell models are critical for confirming that the findings from heterologous expression systems translate to the complex environment of a native, excitable cell like a cardiomyocyte.

    Organotypic slice cultures represent a sophisticated in vitro model that bridges the gap between dissociated cell cultures and in vivo animal models. psychiatryinvestigation.orgyoutube.com In this technique, thin slices of tissue, such as from the hippocampus of the brain, are explanted and maintained in culture for days or even weeks. springernature.comresearchgate.net This method preserves the three-dimensional cellular architecture, local synaptic circuitry, and the diverse cell populations (e.g., neurons and glial cells) of the original tissue. psychiatryinvestigation.org

    While direct studies of this compound in organotypic slices are not prominent in the available literature, this model is highly suitable for investigating the effects of various synthetic peptides on complex neural network activity. For example, organotypic hippocampal slice cultures have been used to study how connexin mimetic peptides can modulate gap junction communication and suppress spontaneous epileptiform activity. springernature.com

    Given that the Na+/Ca2+ exchanger plays a critical role in neuronal calcium homeostasis and excitability, organotypic brain slice cultures are a potentially powerful tool for future XIP research. They would allow investigators to study how pharmacological inhibition of the exchanger with XIP affects synaptic transmission, network oscillations, and pathological states like excitotoxicity in a preserved, tissue-level context.

    Ex Vivo Tissue Preparations for Physiological Studies

    Ex vivo models involve the study of tissues or whole organs in a controlled laboratory setting after their removal from the organism. youtube.com These preparations maintain a higher level of physiological complexity than cell cultures and are invaluable for assessing the integrated physiological or pharmacological response of an organ to substances like XIP.

    A classic ex vivo preparation in cardiovascular research is the Langendorff isolated perfused heart . ijbcp.comwikipedia.orgmdpi.comyoutube.commdpi.com In this setup, the heart is excised from an animal (typically a rat, rabbit, or guinea pig) and mounted on a cannula via the aorta. A nutrient-rich, oxygenated solution is then perfused in a retrograde (backward) direction into the coronary arteries, allowing the heart to continue beating outside the body for several hours. mdpi.commdpi.com This preparation allows researchers to measure key cardiac functional parameters, such as heart rate, contractile force, and coronary flow, in the absence of systemic neural and hormonal influences. youtube.com It provides a stable system to study the direct effects of drugs, like XIP, on cardiac function and in models of cardiac injury, such as ischemia-reperfusion. ijbcp.commdpi.com

    Another type of ex vivo preparation involves the use of subcellular fractions, such as plasma membrane vesicles . nih.gov For example, sarcolemmal vesicles isolated from bovine cardiac muscle or plasma membrane vesicles from rat and human brain tissue have been used to study the biochemical and transport properties of the Na+/Ca2+ exchanger. nih.gov These vesicle preparations allow for the measurement of ion fluxes in a simplified system, confirming that XIP inhibits both Na+/Ca2+ and Ca2+/Ca2+ exchange mechanisms. nih.gov

    Table 2: Ex Vivo Models for this compound Studies
    ModelDescriptionTypical MeasurementsRelevance to XIP Research
    Langendorff Perfused HeartIsolated heart retrogradely perfused with an oxygenated solution, allowing it to beat outside the body. mdpi.commdpi.comHeart rate, left ventricular developed pressure, coronary flow.Assessing the direct effects of XIP on cardiac contractility and function.
    Plasma Membrane VesiclesSealed vesicles formed from the cell membranes of a specific tissue (e.g., heart, brain). nih.govRadioisotope-labeled ion uptake and release.Characterizing the inhibitory potency (IC50) and mechanism of XIP on ion transport. nih.gov

    In Vivo Animal Models for Efficacy and Mechanism Studies

    In vivo animal models are crucial for understanding the integrated physiological effects, efficacy, and mechanisms of action of a peptide in a whole, living organism. cwru.edu These studies are essential to bridge the gap between cellular effects and potential therapeutic applications. While specific in vivo efficacy studies focusing on the systemic administration of this compound are not widely reported, the principles of using animal models for peptide therapeutics are well-established. researchgate.netnih.gov

    Rodent models, such as mice and rats, are commonly used in preclinical research due to their genetic similarity to humans, relatively short life cycles, and the availability of well-characterized disease models. youtube.com For a peptide like XIP, in vivo studies could be designed to investigate its effects in models of cardiovascular diseases where Na+/Ca2+ exchanger function is thought to be dysregulated, such as in heart failure or cardiac arrhythmias following ischemia-reperfusion injury.

    In such studies, the peptide would be administered to the animal, and its effects on physiological parameters (e.g., cardiac function via echocardiography, blood pressure) and disease progression would be monitored. These models are complex, as they account for factors like peptide delivery, stability, and potential off-target effects that cannot be assessed in vitro or ex vivo. cwru.edu

    Genetically modified animal models, particularly transgenic and knockout mice, offer powerful and precise tools to dissect the function of specific genes and proteins in vivo. nih.govfrontiersin.org

    Knockout (KO) Models: In a knockout model, a specific gene is inactivated or "knocked out." youtube.comfrontiersin.org A mouse model with a knockout of a specific NCX isoform (e.g., NCX1) would be invaluable for confirming the target of XIP and understanding the physiological consequences of a complete loss of that exchanger's function.

    Knock-in (KI) Models: In a knock-in model, the original gene is replaced with a modified version. frontiersin.org To study the specific interaction of XIP with its target, one could create a knock-in mouse where the endogenous NCX gene is replaced with a version containing a mutation in the XIP binding site. If XIP loses its effect in this model, it provides strong evidence that this binding site is essential for its action in vivo.

    Transgenic Models: Transgenic models involve the introduction of a foreign or modified gene into the animal's genome. youtube.com This could be used to overexpress a particular NCX isoform or to express a reporter gene (like Green Fluorescent Protein) fused to the exchanger to visualize its location in tissues.

    These genetic tools allow for highly specific questions to be answered about the role of the Na+/Ca2+ exchanger and the consequences of its inhibition by peptides like XIP in the context of a whole organism's physiology and pathophysiology. nih.gov

    Pharmacological Intervention Models

    Preclinical research utilizing this compound (XIP) in pharmacological intervention models has primarily focused on cellular and ex vivo preparations. XIP serves as a highly specific and potent tool to investigate the physiological and pathophysiological roles of the Na+/Ca2+ exchanger (NCX), particularly in cardiac myocytes. Its application in these models has been crucial for confirming the direct involvement of NCX in cellular processes related to cardiac arrhythmias.

    In experimental electrophysiological models, XIP is introduced directly into isolated cells, such as ventricular myocytes, via the patch pipette solution. This method ensures the peptide reaches its intracellular target, the cytoplasmic loop of the NCX, to exert its inhibitory effect. These studies have been instrumental in dissecting the molecular mechanisms underlying arrhythmogenic currents.

    Detailed research findings demonstrate that dialysis of cardiomyocytes with XIP effectively inhibits the NCX. This inhibition has been shown to prevent the development of arrhythmogenic transient inward currents (Iti), which are recognized as a key cause of cardiac arrhythmias, especially in conditions of calcium overload as seen in heart failure. ahajournals.orgnih.gov The specificity of this effect is often confirmed by using an inactive, scrambled version of the peptide, which fails to produce the same inhibitory action. ahajournals.org These cellular intervention studies have solidified the role of the NCX as the generator of these dangerous currents and have validated it as a potential therapeutic target.

    While XIP has been pivotal in these cellular models, published research on the administration of the exogenous XIP peptide in in vivo animal models of disease for pharmacological intervention is not available in the current body of scientific literature. The existing research focuses on its utility as a direct inhibitor in isolated cell systems to probe the function of the Na+/Ca2+ exchanger.

    Research Findings from Cellular Pharmacological Intervention Models

    The following table summarizes key findings from experimental models where this compound (XIP) was used as a pharmacological tool.
    Experimental ModelInterventionKey Research FindingCitation
    Isolated Ventricular MyocytesIntracellular dialysis with XIPDemonstrated that the Na+/Ca2+ exchanger is responsible for generating arrhythmogenic transient inward currents (Iti). ahajournals.org
    Isolated Ventricular MyocytesInhibition of Na+/Ca2+ exchanger with XIPSuppressed the development of oscillatory inward currents responsible for cellular arrhythmias. ahajournals.org
    Cardiomyocytes from heart failure modelsApplication of XIP as a specific NCX inhibitorConfirmed that diastolic arrhythmogenic events (transient inward currents) are generated by the Na+/Ca2+ exchanger. nih.gov

    Future Directions and Research Perspectives

    Exploration of Novel Exchanger Targets

    The primary focus of exchanger inhibitory peptide research has historically been the Sodium-Calcium Exchanger (NCX), particularly the NCX1 isoform, which is widely expressed in cardiac tissue. nih.govbenthamscience.com However, the existence of other NCX isoforms and related exchangers presents a landscape ripe for the discovery of new therapeutic targets.

    Future research will likely expand to systematically investigate the therapeutic tractability of other members of the NCX family:

    NCX2 and NCX3: These isoforms are predominantly expressed in the brain and skeletal muscle. nih.govbenthamscience.com Developing inhibitory peptides with selectivity for these isoforms could open therapeutic avenues for neurological and neuromuscular disorders where ion dysregulation is a key pathological feature.

    Splice Variants: The three mammalian NCX isoforms are subject to alternative splicing, resulting in multiple variants with distinct tissue distribution and regulatory properties. mdpi.com Future efforts will likely focus on identifying and characterizing these splice variants to develop highly specific inhibitory peptides that target pathological processes while sparing normal physiological functions.

    Beyond the NCX family, the broader superfamily of ion exchangers, including the Sodium-Hydrogen Exchanger (NHE) and the Sodium-Potassium-Chloride Cotransporter (NKCC), represent potential targets for novel inhibitory peptides. A deeper understanding of the structural and functional nuances of these exchangers will be crucial in designing peptides with the desired selectivity and therapeutic effect.

    Development of Highly Selective and Potent Inhibitors

    A significant challenge in the clinical translation of exchanger inhibitory peptides is achieving high selectivity and potency. The development of the next generation of inhibitors will focus on overcoming the limitations of early compounds, which often suffered from off-target effects.

    Key strategies in this area include:

    Targeting the Reverse Mode of Operation: Under pathological conditions such as ischemia, intracellular sodium concentrations can rise, causing the NCX to operate in a "reverse mode," importing calcium and contributing to cellular injury. nih.govbenthamscience.com Newer inhibitors are being designed to preferentially block this reverse mode, thereby targeting the pathological activity of the exchanger while having minimal impact on its normal, "forward mode" function of extruding calcium. nih.govbenthamscience.com

    Isoform-Specific Inhibition: Given the distinct physiological roles of the different NCX isoforms, achieving isoform-specific inhibition is a major goal. Advanced rational drug design and high-throughput screening methods are being employed to identify peptides and small molecules that can differentiate between the subtle structural differences of NCX1, NCX2, and NCX3. mdpi.com

    Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will continue to be instrumental in optimizing the potency and selectivity of inhibitory peptides. By systematically modifying the amino acid sequence and structure of lead peptides, researchers can identify key residues and conformations responsible for target binding and inhibition, leading to the design of more effective therapeutic agents.

    Recent research has led to the development of several promising selective NCX inhibitors, including SAR296968 and ORM-11035, which have shown efficacy in preclinical models of cardiac dysfunction. nih.govnih.govmdpi.com These advancements underscore the potential of targeted inhibitor design.

    Advanced Peptide Delivery Systems

    A major hurdle for the therapeutic use of peptides is their inherent instability and poor bioavailability when administered systemically. Future research will heavily focus on developing innovative delivery systems to overcome these challenges and ensure that exchanger inhibitory peptides reach their target tissues in effective concentrations.

    Promising approaches in this domain include:

    Nanoparticle-Based Delivery: Encapsulating peptides within nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from enzymatic degradation in the bloodstream and facilitate their targeted delivery. curapath.comfrontiersin.orgnbinno.com The surface of these nanoparticles can be functionalized with specific ligands that recognize and bind to receptors on target cells, enhancing the precision of drug delivery. frontiersin.org

    Chemical Modifications: Various chemical modification strategies are being explored to enhance the stability and membrane permeability of therapeutic peptides. These include:

    PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing its renal clearance and prolonging its circulation half-life. nbinno.com

    Cyclization: Cyclizing the peptide structure can make it more resistant to degradation by exopeptidases. nbinno.comnih.gov

    Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers or other unnatural amino acids can improve proteolytic stability. nbinno.comnih.gov

    Cell-Targeting Peptides (CTPs): These short peptides, consisting of 3-14 amino acids, can be conjugated to therapeutic peptides to facilitate their entry into specific cells. nih.gov CTPs can be designed to bind to receptors that are overexpressed on diseased cells, thereby increasing the local concentration of the inhibitory peptide at the site of action. nih.gov

    The successful development of oral formulations for peptides like semaglutide (B3030467) has demonstrated the feasibility of overcoming the challenges of peptide delivery, providing a roadmap for future innovations in this field. curapath.com

    Integration of Multi-Omics Data for Comprehensive Understanding

    To fully realize the therapeutic potential of exchanger inhibitory peptides, a comprehensive understanding of the complex biological systems in which their targets operate is essential. The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—will provide a systems-level view of ion exchanger function and regulation.

    Future research will leverage multi-omics approaches to:

    Elucidate Regulatory Networks: By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to exchanger inhibition, researchers can map the intricate signaling pathways and regulatory networks that govern ion homeostasis.

    Identify Biomarkers: Multi-omics data can help in the identification of biomarkers that predict patient response to this compound therapy, enabling a more personalized medicine approach.

    Uncover Novel Drug Targets: A systems-level understanding of ion exchanger biology may reveal novel nodes in the regulatory network that can be targeted for therapeutic intervention, potentially in combination with exchanger inhibitory peptides.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.